

# cross-resistance profile of T-1101 tosylate with other mitotic inhibitors

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## Compound of Interest

Compound Name: T-1101 tosylate

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## T-1101 Tosylate: A Novel Mitotic Inhibitor Overcoming Cross-Resistance

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Taipei, Taiwan – November 18, 2025 – Taivex Therapeutics' novel oral mitotic inhibitor, **T-1101 tosylate**, demonstrates a promising profile in overcoming cross-resistance to conventional mitotic inhibitors such as taxanes and vinca alkaloids. By targeting a distinct cellular mechanism, **T-1101 tosylate** shows potent activity in cancer cells, including those with multidrug resistance, offering a new therapeutic avenue for researchers and drug development professionals.

**T-1101 tosylate** is a first-in-class small molecule that disrupts the protein-protein interaction between Hec1 (Highly expressed in cancer 1) and Nek2 (NIMA-related kinase 2), both of which are critical for proper mitotic progression.<sup>[1][2]</sup> This unique mechanism of action contrasts with traditional mitotic inhibitors that target microtubule dynamics.

## Favorable Cross-Resistance Profile

A key challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of the MDR1 (P-glycoprotein) efflux pump. This pump actively removes a wide range of chemotherapeutic agents from cancer cells, rendering them ineffective. Both taxanes (e.g., paclitaxel, docetaxel) and vinca alkaloids (e.g., vincristine,

vinblastine) are well-known substrates for the MDR1 pump, leading to a high degree of cross-resistance between these drug classes.

**T-1101 tosylate** has shown potent anti-tumor effects in multidrug resistance protein 1 (MDR1)-driven chemorefractory cancer cell lines.[3] This suggests that **T-1101 tosylate** is not a substrate for the MDR1 pump and can effectively kill cancer cells that have developed resistance to other mitotic inhibitors.

Recent studies in KSHV-positive primary effusion lymphoma (PEL) cell lines, which exhibit high activity of the MDR1 transporter, have demonstrated the potent in vitro activity of **T-1101 tosylate**. [4] These findings indicate that inhibition of the Hec1/Nek2 interaction can overcome MDR1-mediated resistance.

## Comparative In Vitro Efficacy

The following table summarizes the in vitro antiproliferative activity of **T-1101 tosylate** in various cancer cell lines. While direct comparative data in isogenic sensitive and resistant cell lines are not yet publicly available, the low nanomolar IC50 values in cell lines known for MDR1 activity highlight its potential to circumvent this common resistance mechanism.

Cell Line	Cancer Type	T-1101 tosylate IC50 (nM)	Reference
Various Breast Cancer Cell Lines	Breast Cancer	14.29 - 73.65	[2]
Human Liver Cancer Cells	Liver Cancer	15 - 70	[5]
K562	Leukemia	13.48 (as TAI-1)	[2]
Primary Effusion Lymphoma (PEL)	Lymphoma	Low nanomolar range	[4]

## Mechanism of Action: A Departure from Microtubule Targeting

Unlike taxanes, which stabilize microtubules, and vinca alkaloids, which inhibit their polymerization, **T-1101 tosylate** acts upstream by disrupting the Hec1/Nek2 interaction. This interaction is essential for the proper localization of Hec1 to the kinetochores and for the regulation of the spindle assembly checkpoint. Inhibition of this interaction leads to chromosomal misalignment, mitotic catastrophe, and ultimately, apoptotic cell death.<sup>[1]</sup>

## Experimental Protocols

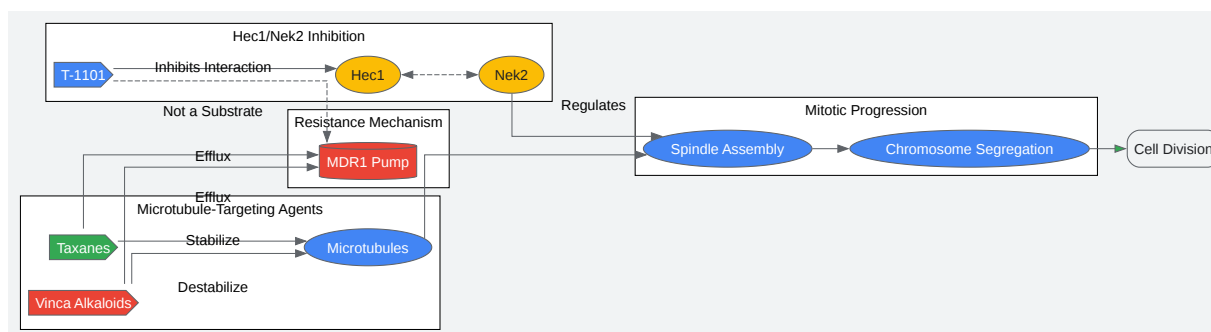
### Cell Viability Assay (MTT Assay)

The in vitro antiproliferative activity of **T-1101 tosylate** and other mitotic inhibitors is commonly determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- **Cell Plating:** Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with a serial dilution of the test compounds (e.g., **T-1101 tosylate**, paclitaxel, vincristine) for a specified period, typically 72 hours.
- **MTT Addition:** An MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.
- **Solubilization:** The culture medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- **IC50 Determination:** The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

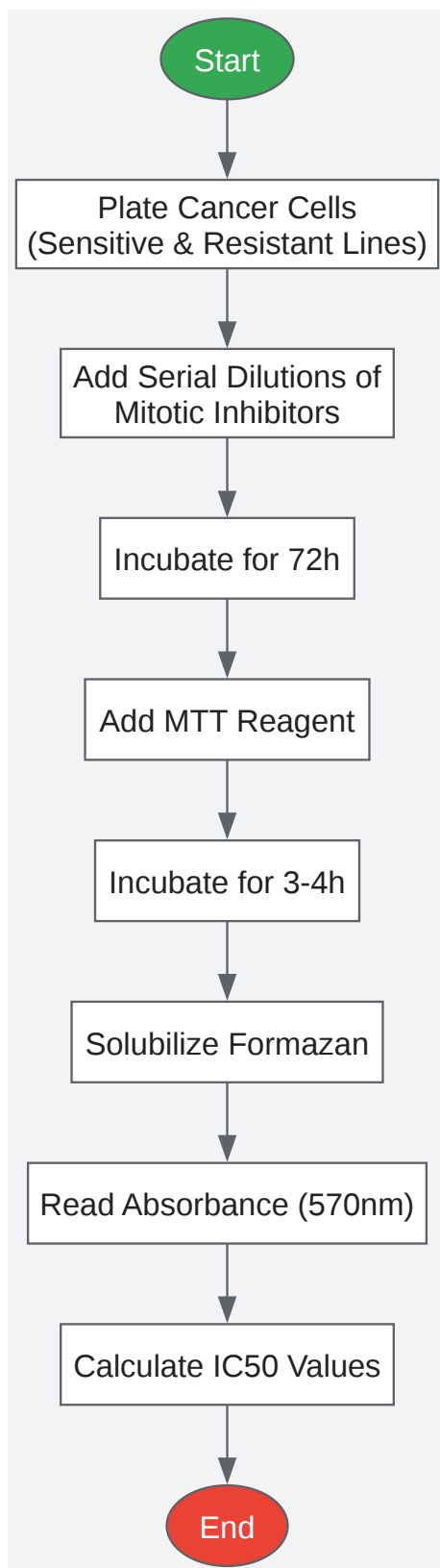
## Visualizing the Mechanisms

To illustrate the distinct mechanisms of action and resistance, the following diagrams are provided.



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Caption: Mechanisms of action for different mitotic inhibitors and the role of the MDR1 pump in resistance.



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Caption: Experimental workflow for determining the IC50 of mitotic inhibitors using the MTT assay.

## Conclusion

**T-1101 tosylate** represents a significant advancement in the development of mitotic inhibitors. Its unique mechanism of targeting the Hec1/Nek2 interaction provides a clear advantage in overcoming the common mechanisms of resistance that plague traditional microtubule-targeting agents. The demonstrated efficacy of **T-1101 tosylate** in MDR1-overexpressing cancer cell models positions it as a promising candidate for the treatment of refractory tumors. Further clinical investigations are underway to fully elucidate its therapeutic potential.

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